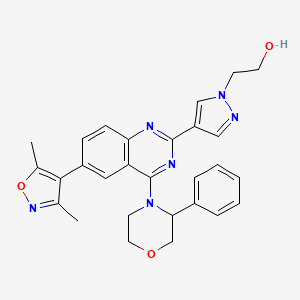

CN427

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H28N6O3 |

|---|---|

Molecular Weight |

496.57 |

IUPAC Name |

2-[4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C28H28N6O3/c1-18-26(19(2)37-32-18)21-8-9-24-23(14-21)28(31-27(30-24)22-15-29-33(16-22)10-12-35)34-11-13-36-17-25(34)20-6-4-3-5-7-20/h3-9,14-16,25,35H,10-13,17H2,1-2H3 |

InChI Key |

XGGMHAKFCUIDSF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=C(N=C3N4CCOCC4C5=CC=CC=C5)C6=CN(N=C6)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CN-427; CN 427; CN427 |

Origin of Product |

United States |

Foundational & Exploratory

Compound X discovery and synthesis

Please specify the name of "Compound X" for which you require an in-depth technical guide. The placeholder "Compound X" does not correspond to a known scientific entity, and as such, no data regarding its discovery, synthesis, or experimental protocols is available.

Once a specific compound is provided, a comprehensive whitepaper can be generated that will include:

-

Detailed Summaries of Quantitative Data: All relevant numerical data will be organized into clear and easily comparable tables.

-

Thorough Experimental Protocols: Methodologies for key experiments related to the compound's discovery and evaluation will be described in detail.

-

Custom Visualizations: Signaling pathways, experimental workflows, and logical relationships will be illustrated using Graphviz diagrams, adhering to the specified formatting and color-contrast requirements.

Please provide the name of the compound to proceed with the generation of the technical guide.

Preliminary In-Vitro Studies of Compound X: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in-vitro studies conducted on Compound X, a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2. The data and protocols presented herein are based on foundational studies of selumetinib, a well-characterized MEK inhibitor, and serve as a proxy to delineate the preclinical profile of Compound X.

Mechanism of Action

Compound X is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival.[2][3] In many cancer types, mutations in genes like BRAF and RAS lead to the constitutive activation of this pathway, promoting unchecked cell growth.[1][4]

By binding to a specific allosteric pocket on MEK1/2, Compound X prevents their phosphorylation by the upstream kinase RAF.[4] This, in turn, inhibits the phosphorylation and activation of the downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] The inhibition of ERK1/2 signaling leads to a reduction in cell proliferation and an increase in apoptosis in tumor cells with a dysregulated RAS/MAPK pathway.[1][3]

Quantitative In-Vitro Data

The in-vitro activity of Compound X has been characterized through enzymatic and cell-based assays.

2.1 Enzymatic Activity

Compound X demonstrates potent inhibition of MEK1/2 kinase activity in cell-free enzymatic assays.

| Target | Assay Type | Endpoint | Value |

| MEK1/2 | In-vitro Kinase Assay | IC50 | 14.1 ± 0.79 nM[4] |

2.2 Cellular Potency

The anti-proliferative activity of Compound X was assessed across a panel of human cancer cell lines. The compound showed increased potency in cell lines harboring BRAF or RAS mutations.[4]

| Cell Line | Cancer Type | Genotype | IC50 (µM) |

| SW620 | Colorectal | KRAS Mutant | ~0.1[6] |

| SW480 | Colorectal | KRAS Mutant | ~0.25[6] |

| HCT116 | Colorectal | KRAS Mutant | <1.0[4] |

| A375 | Melanoma | BRAF V600E | <1.0[4] |

| BT-474 | Breast | Wild-Type | >10.0[4] |

| MCF7 | Breast | Wild-Type | >10.0 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

3.1 Cell Viability (Anti-Proliferation) Assay

This protocol describes a typical luminescence-based cell viability assay to determine the IC50 of Compound X.

-

Cell Plating: Cancer cell lines are seeded in 96-well, opaque-walled microplates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: A 10 mM stock solution of Compound X in DMSO is serially diluted in growth medium. 100 µL of the diluted compound is added to the wells, resulting in a final concentration range (e.g., 0.01 nM to 50 µM). Control wells receive medium with 0.1% DMSO.

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions.

-

Lysis and Luminescence Reading: 100 µL of a commercial luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well. The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is read using a plate reader.

-

Data Analysis: The relative luminescence units (RLU) are converted to percentage of control (DMSO-treated cells). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software.

3.2 Western Blot for ERK Phosphorylation

This protocol is used to confirm the mechanism of action of Compound X by measuring the inhibition of ERK1/2 phosphorylation.[7][8][9]

-

Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4 hours). After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.[7]

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[7]

-

After washing with TBST, the membrane is incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.[7]

Summary and Future Directions

The preliminary in-vitro data for Compound X strongly support its profile as a potent and selective MEK1/2 inhibitor. The compound effectively suppresses the RAS/MAPK signaling pathway, leading to potent anti-proliferative effects in cancer cell lines with relevant genetic mutations. These findings provide a solid rationale for further preclinical development, including in-vivo efficacy studies in relevant animal models and comprehensive safety pharmacology assessments.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selumetinib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of MEK inhibitor selumetinib sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Mechanistic Analysis of Acetylsalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern pharmacology.[1] First synthesized in the late 19th century, its therapeutic applications have expanded from its initial use as an analgesic and antipyretic to a crucial agent in cardiovascular disease prevention.[1][2] This guide provides an in-depth technical overview of the structural characteristics of acetylsalicylic acid, its primary mechanism of action through the inhibition of cyclooxygenase enzymes, and detailed experimental protocols for its synthesis and analysis.

Structural Analysis

Acetylsalicylic acid (2-acetoxybenzoic acid) is an aromatic compound synthesized through the esterification of salicylic acid with acetic anhydride.[1] The presence of both a carboxylic acid and an ester functional group dictates its chemical properties and biological activity.

Table 1: Physicochemical Properties of Acetylsalicylic Acid

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molar Mass | 180.16 g/mol |

| Melting Point | 135 °C (with rapid heating)[3] |

| Water Solubility | 1 g / 300 mL at 25 °C[3] |

| Crystal Structure | Monoclinic tablets or needle-like crystals[3] |

Structure-Activity Relationship (SAR):

The pharmacological activity of acetylsalicylic acid is intrinsically linked to its chemical structure. The acetyl group is critical for its ability to irreversibly inhibit the cyclooxygenase (COX) enzymes.[4] The carboxylic acid group contributes to its anti-inflammatory effects, though it is also associated with gastrointestinal side effects.[4] Modification of the carboxylic acid group, for instance, to an amide, results in a loss of anti-inflammatory action.[4]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of acetylsalicylic acid is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][[“]] This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[5][[“]]

Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue in the active site of the COX enzymes.[1][5] This irreversible modification permanently deactivates the enzyme.[1][5]

Below is a diagram illustrating the COX inhibition pathway by acetylsalicylic acid.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of acetylsalicylic acid.

3.1. Synthesis of Acetylsalicylic Acid

The synthesis of aspirin is achieved through the acid-catalyzed esterification of salicylic acid with acetic anhydride.[1]

Protocol:

-

Weigh approximately 1 gram of salicylic acid and transfer it to a 125-mL Erlenmeyer flask.[3]

-

In a fume hood, add 3.0 mL of acetic anhydride to the flask.[3]

-

Carefully add 3 drops of concentrated (85%) phosphoric acid to the mixture.[3]

-

Heat the flask in a water bath at approximately 100°C for 15 minutes.[3]

-

After the heating period, cautiously add 1 mL of deionized water to the flask to hydrolyze any excess acetic anhydride.[3]

-

Add 9-10 mL of deionized water and allow the flask to cool, promoting the crystallization of aspirin.[3]

-

Collect the solid product via vacuum filtration.[3]

The following diagram outlines the workflow for aspirin synthesis.

References

Navigating the Interspecies Landscape of Metformin's Molecular Action: A Technical Guide for Researchers

Foreword

Metformin, a cornerstone in the management of type 2 diabetes, exerts its therapeutic effects through a complex and multifaceted mechanism of action.[1] While the primary molecular target is widely recognized as the AMP-activated protein kinase (AMPK) pathway, significant variations in response and pharmacokinetics have been observed across different species.[2][3][4] This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the species-specific nuances of Metformin's activity. We will delve into the core signaling pathways, present comparative quantitative data, and detail the experimental protocols necessary to investigate these differences.

The Core Mechanism: Metformin and the AMPK Signaling Pathway

Metformin's principal glucose-lowering effect is attributed to the suppression of hepatic gluconeogenesis.[5][6] This is primarily achieved through the activation of AMPK, a crucial cellular energy sensor.[5][7][8] The activation of AMPK by Metformin is thought to occur through the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[3][9] This elevated ratio allosterically activates AMPK.

Once activated, AMPK phosphorylates downstream targets, leading to a cascade of metabolic changes. A key outcome is the inhibition of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and suppresses the expression of lipogenic enzymes.[5] Furthermore, AMPK activation downregulates the expression of key gluconeogenic genes.

Recent research has also uncovered an AMP-independent mechanism for AMPK activation by Metformin, involving the lysosomal pathway through PEN2.[9] Additionally, inositol polyphosphate multikinase (IPMK) has been identified as an upstream regulator of the LKB1-AMPK signaling axis in response to Metformin.[7]

Below is a diagram illustrating the central signaling pathway of Metformin's action on AMPK.

Figure 1: Metformin's Core Signaling Pathway via AMPK.

Species-Specific Differences in Metformin's Action

Significant variations in Metformin's pharmacokinetics and pharmacodynamics have been documented across different species. These differences are crucial for translational research and the extrapolation of preclinical data to human clinical scenarios.

Pharmacokinetic Variability

The absorption, distribution, metabolism, and excretion of Metformin can differ substantially among species. A meta-analysis of nine species revealed allometric relationships in its absorption and renal clearance, but considerable variability in tissue distribution, likely due to differences in transporter expression and activity.[2][4]

| Species | Bioavailability (%) | Systemic Clearance (CL) | Volume of Distribution (Vss) (L/kg) |

| Human | 40-60[10] | Highly correlated with body weight[2][4] | 0.32 - 10.1 (varied appreciably)[2] |

| Rat | - | Highly correlated with body weight[2][4] | - |

| Mouse | - | Highly correlated with body weight[2][4] | - |

| Dog | Low[10] | Highly correlated with body weight[2][4] | - |

| Cat | Low[10] | Systemic clearance not comparable to renal plasma flow[2][4] | - |

| Horse | 4[10] | Highly correlated with body weight[2][4] | - |

| Rabbit | - | Systemic clearance not comparable to renal plasma flow[2][4] | - |

Table 1: Comparative Pharmacokinetics of Metformin Across Species. Data compiled from multiple sources.[2][4][10] Note: Specific values for all parameters were not available for all species in the provided search results.

Differential AMPK Activation

Studies have shown species-specific differences in the activation of AMPK by Metformin. For instance, at intermediate concentrations, the extent of AMPK activation by Metformin was found to be higher in human hepatocytes compared to rat hepatocytes, despite similar increases in the AMP:ATP ratio.[3] This suggests a species-specific difference in the sensitivity of AMPK towards AMP, ADP, and/or ATP.[3] Furthermore, AMPKα2 activity was found to be undetectable in human hepatocytes compared to rat hepatocytes, while AMPKα1 activities were comparable.[3]

| Species | Metformin Concentration (µmol/L) | AMPK Activation (fold increase) | AMP:ATP Ratio Increase (%) |

| Human Hepatocytes | 500 | ~4.7 | ~69 |

| Rat Hepatocytes | 500 | ~0.66 | ~54 |

Table 2: Species-Specific Activation of AMPK by Metformin in Hepatocytes. Data extracted from a comparative study.[3]

Experimental Protocols

To investigate the species-specific effects of Metformin, a variety of experimental approaches are employed. Below are detailed methodologies for key experiments.

In Vitro AMPK Activation Assay in Primary Hepatocytes

Objective: To determine the extent of AMPK activation by Metformin in primary hepatocytes from different species.

Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from the species of interest using a collagenase perfusion method.

-

Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes and culture in appropriate media.

-

Metformin Treatment: Treat the cultured hepatocytes with varying concentrations of Metformin for a specified duration.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blot Analysis:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands using an appropriate detection reagent.

-

Quantify band intensities and calculate the ratio of p-AMPK to total AMPK to determine the level of activation.

-

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Metformin in a specific animal model.

Methodology:

-

Animal Model: Select the appropriate animal model and acclimate the animals to the laboratory conditions.

-

Drug Administration: Administer a single dose of Metformin to the animals via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Drug Concentration Analysis: Quantify the concentration of Metformin in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including bioavailability, clearance, volume of distribution, and half-life.

Figure 2: Experimental Workflow for an In Vivo Pharmacokinetic Study.

Conclusion and Future Directions

The therapeutic efficacy of Metformin is intricately linked to its interaction with the AMPK signaling pathway. However, the notable interspecies variations in pharmacokinetics and cellular responses underscore the importance of careful consideration when translating findings from animal models to human applications. Future research should focus on elucidating the precise molecular mechanisms underlying these species-specific differences, with a particular emphasis on the role of drug transporters and the expression and activity of AMPK isoforms. A deeper understanding of this interspecies landscape will be instrumental in the development of novel therapeutic strategies and the optimization of existing treatment regimens.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early research on Compound X's properties

An in-depth technical guide on the early research properties of the novel kinase inhibitor, Compound X (CX-2023).

Introduction

Compound X, designated CX-2023, is a novel, ATP-competitive small molecule inhibitor targeting the Z-Kinase (ZK), a serine/threonine kinase implicated in aberrant cell proliferation pathways. Dysregulation of ZK activity has been identified as a key driver in specific subtypes of non-small cell lung cancer (NSCLC). This document outlines the initial findings from pre-clinical research, detailing the physicochemical properties, in vitro efficacy, cellular activity, and preliminary pharmacokinetic profile of CX-2023. The following sections provide key data and the experimental protocols used for their generation.

Physicochemical Properties

The fundamental physicochemical characteristics of CX-2023 were determined to assess its drug-like properties. These parameters are crucial for understanding its solubility, stability, and potential for oral bioavailability. All measurements were conducted under standard laboratory conditions (25°C, 1 atm).

Table 1: Physicochemical Properties of CX-2023

| Property | Value | Method |

| Molecular Weight | 482.55 g/mol | LC-MS |

| LogP | 2.8 | CLogP Calculation |

| Aqueous Solubility (pH 7.4) | 15.2 µg/mL | HPLC-UV |

| pKa | 8.1 (basic) | Potentiometric Titration |

| Chemical Stability (t½ in PBS) | > 48 hours | HPLC-UV |

In Vitro Efficacy and Selectivity

The primary mechanism of action of CX-2023 is the direct inhibition of ZK. A series of in vitro experiments were conducted to quantify its potency against the primary target and to assess its selectivity against other closely related kinases.

Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay. The results demonstrate that CX-2023 is a potent inhibitor of ZK with high selectivity against other kinases in the same family (ZK-Family Kinase 1 and ZK-Family Kinase 2).

Table 2: In Vitro Kinase Inhibition Profile of CX-2023

| Target Kinase | IC50 (nM) |

| Z-Kinase (ZK) | 8.5 |

| ZK-Family Kinase 1 | 1,240 |

| ZK-Family Kinase 2 | > 5,000 |

Signaling Pathway

CX-2023 inhibits the ZK signaling pathway, which is known to promote cell survival and proliferation through the downstream phosphorylation of transcription factor Substrate-P. The diagram below illustrates this mechanism of action.

Caption: The ZK signaling pathway and the inhibitory action of CX-2023.

Experimental Protocol: Kinase Inhibition Assay

-

Reagents: Recombinant human ZK enzyme, ATP, appropriate peptide substrate, and CX-2023 (serially diluted in DMSO).

-

Procedure: The kinase reaction was initiated by adding ATP to a mixture of ZK enzyme, peptide substrate, and varying concentrations of CX-2023 in a 384-well plate.

-

Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.

-

Detection: A luminescence-based detection reagent was added to quantify the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

-

Data Analysis: The raw data was normalized to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). The IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Cellular Activity

To determine if the in vitro enzymatic inhibition translates to effects in a biological context, the activity of CX-2023 was assessed in a human NSCLC cell line (A549-ZK-mut) known to harbor a mutation that leads to constitutive activation of ZK.

Cell Viability Assay

The half-maximal effective concentration (EC50) was determined to measure the potency of CX-2023 in inhibiting cell proliferation.

Table 3: Cellular Activity of CX-2023 in A549-ZK-mut Cells

| Assay | Endpoint | EC50 (nM) |

| Cell Viability | Proliferation | 45.2 |

Experimental Workflow

The process for identifying and validating hits like CX-2023 follows a structured workflow, from initial high-throughput screening to detailed cellular characterization.

Caption: High-level workflow for kinase inhibitor discovery and validation.

Experimental Protocol: Cell Viability Assay

-

Cell Culture: A549-ZK-mut cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells were treated with a 10-point serial dilution of CX-2023 (final DMSO concentration 0.1%).

-

Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data was normalized to vehicle-treated controls, and EC50 values were determined using a non-linear regression curve fit.

Preliminary Pharmacokinetic (PK) Profile

A preliminary PK study was conducted in male BALB/c mice to evaluate the in vivo behavior of CX-2023. The compound was administered via a single intravenous (IV) dose.

Table 4: Mouse Pharmacokinetic Parameters of CX-2023 (2 mg/kg IV)

| Parameter | Unit | Value |

| Half-life (t½) | hours | 4.2 |

| Clearance (CL) | mL/min/kg | 15.8 |

| Volume of Distribution (Vd) | L/kg | 5.4 |

| AUC (Area Under the Curve) | ng·h/mL | 2105 |

Lead Optimization Logic

The data gathered from initial studies informs a logical decision-making process for further lead optimization. The goal is to balance potency, selectivity, and pharmacokinetic properties.

Caption: Decision tree for lead optimization based on key compound criteria.

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Animals: Male BALB/c mice (n=3 per time point), aged 8-10 weeks.

-

Formulation: CX-2023 was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline.

-

Dosing: A single 2 mg/kg dose was administered via the tail vein.

-

Sample Collection: Blood samples (approx. 50 µL) were collected via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was isolated by centrifugation.

-

Bioanalysis: Plasma concentrations of CX-2023 were quantified using a validated LC-MS/MS method.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Methodological & Application

Application Notes and Protocols for Compound X Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, Compound X blocks the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), a critical downstream effector, thereby inducing cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway. These application notes provide detailed protocols for evaluating the in vitro efficacy of Compound X in cancer cell lines.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting tumorigenesis. Compound X acts by binding to the allosteric pocket of MEK1/2, preventing their activation by RAF kinases. This, in turn, inhibits the phosphorylation of ERK1/2, leading to the downregulation of downstream targets involved in cell proliferation and survival.

Caption: MAPK/ERK signaling pathway and the inhibitory action of Compound X.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Compound X on cell viability and target inhibition in a panel of human cancer cell lines after a 72-hour treatment period.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | 15 |

| HCT116 | Colon Cancer | 8 |

| SK-MEL-28 | Melanoma (BRAF V600E) | 2 |

| HeLa | Cervical Cancer | > 1000 |

Table 2: Effect of Compound X on p-ERK Levels

| Cell Line | Compound X (100 nM) | % Inhibition of p-ERK |

| A549 | + | 92% |

| HCT116 | + | 95% |

| SK-MEL-28 | + | 98% |

| HeLa | + | 15% |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the effect of Compound X on cell proliferation and viability.[1][2][3]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Compound X (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound X Treatment:

-

Prepare serial dilutions of Compound X in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Compound X or vehicle control (medium with 0.1% DMSO).

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log concentration of Compound X and fit a dose-response curve to calculate the IC50 value.

-

Caption: Experimental workflow for the cell viability assay.

Protocol 2: Western Blot Analysis of p-ERK

This protocol is used to assess the inhibition of ERK phosphorylation by Compound X.[4][5][6][7][8]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Compound X

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Compound X or vehicle control for the desired time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer per well.[6][7]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK 1:1000, anti-total ERK 1:1000, anti-GAPDH 1:5000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using image analysis software. Normalize p-ERK and total ERK to the loading control (GAPDH).

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Downstream Target Gene Expression

This protocol measures changes in the expression of ERK-regulated genes (e.g., c-Fos, c-Jun) following treatment with Compound X.[9][10][11][12]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Compound X

-

6-well cell culture plates

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

-

Primers for target genes (c-Fos, c-Jun) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Compound X or vehicle control for the desired time (e.g., 6, 12, or 24 hours).

-

Extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Include no-template controls to check for contamination.

-

Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

Perform a melt curve analysis to verify the specificity of the amplicons.

-

-

Data Analysis:

-

Determine the Cq (quantification cycle) values for each sample.

-

Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro activity of Compound X. By assessing its impact on cell viability, target phosphorylation, and downstream gene expression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Consistent and reproducible data can be generated by adhering to these detailed methodologies.

References

- 1. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]

- 2. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. addgene.org [addgene.org]

- 5. ptglab.com [ptglab.com]

- 6. Western Blotting (WB) Protocol | Rockland [rockland.com]

- 7. origene.com [origene.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bu.edu [bu.edu]

- 10. Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eu.idtdna.com [eu.idtdna.com]

- 12. A Strategy for the Selection of RT-qPCR Reference Genes Based on Publicly Available Transcriptomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Compound X (Rapamycin) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Compound X, exemplified by Rapamycin, in various animal models for preclinical research. Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1][2] The mTOR pathway is often dysregulated in various diseases, particularly cancer, making it a key therapeutic target.[1][3] These protocols and data summaries are intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and toxicology of mTOR inhibitors like Rapamycin.

Quantitative Data Summary

The following tables summarize key quantitative data for Rapamycin in rodent models, compiled from various preclinical studies.

Table 1: Pharmacokinetics of Rapamycin in Rodents

| Parameter | Species | Dose & Route | Value | Citation |

| Half-life (t½) | Mouse | 10-100 mg/kg (IV, prodrug) | 2.1 - 4.8 hours (dose-dependent) | [4] |

| Patient Data (weekly dosing) | 7 mg (Oral) | 68.85 ± 13.64 hours | [5] | |

| Total Plasma Clearance | Mouse | 10-50 mg/kg (IV, prodrug) | 12.5 - 39.3 ml/min/kg | [4] |

| Volume of Distribution (Vd) | Mouse | 10-100 mg/kg (IV, prodrug) | 1.73 - 8.75 L/kg (dose-dependent) | [4] |

| Sustained Plasma Levels | Mouse | 10-100 mg/kg (IV, prodrug) | 0.1 - 10 µM for 48 hours | [4] |

Table 2: Efficacy of Rapamycin in Cancer Animal Models

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Citation |

| p53+/- mice | Spontaneous tumors | Early-life treatment | Increased mean lifespan, decreased tumor incidence. | [6] |

| Her-2/neu transgenic mice | Mammary tumors | Chronic treatment | Modest increase in lifespan, delayed tumor incidence. | [7] |

| Ptet-/- mice | Leiomyosarcomas | Everolimus (rapalog) | Dramatically increased lifespan, reduced tumor growth rate. | [7] |

| NNK-induced mice | Lung cancer | Every-other-day treatment | Decreased tumor multiplicity by 90%, reduced tumor size by 74%. | [6] |

| ErbB2 transgenic mice | Breast cancer | Low-dose treatment | Dramatic inhibition of tumor growth, induced apoptosis. | [8] |

| Transgenic mice with HCC | Hepatocellular Carcinoma | Low-dose treatment | Significantly lower expression of p-mTOR, 4E-BP1, and S6K1. | [9] |

Table 3: Toxicology of Rapamycin in Rodents

| Species | Dose & Route | Observation | Citation |

| Rat | 1.5 mg/kg/day (IP) for 14 days | Reduced weight gain, focal myocardial necrosis, thymic medullary atrophy. | [10] |

| Rat | Combination with Cyclosporine | Exacerbated renal impairment, lymphopenia. | [10] |

| Mouse | High doses | Potential for adverse side effects such as increased mortality in a type 2 diabetes model. | [11] |

| Rat | 1.5 mg/kg/day (IP) | Elevated plasma and urinary glucose levels. | [10] |

Experimental Protocols

Protocol 1: Preparation of Rapamycin for In Vivo Administration

This protocol describes the preparation of Rapamycin for oral gavage (PO) and intraperitoneal (IP) injection in mice.

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (in DMSO):

-

Weigh the desired amount of Rapamycin powder in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO to dissolve the powder completely. Vortex thoroughly. Note: Rapamycin is poorly soluble in water, so a stock solution in DMSO is necessary.

-

-

Vehicle Preparation:

-

Prepare the vehicle solution. A common vehicle for Rapamycin is a mixture of PEG400, Tween 80, and saline. A typical ratio is 5% PEG400, 5% Tween 80 in saline.

-

For example, to prepare 10 ml of vehicle: mix 0.5 ml PEG400, 0.5 ml Tween 80, and 9 ml saline. Vortex until the solution is homogeneous.

-

-

Final Formulation for Injection:

-

On the day of injection, dilute the Rapamycin stock solution with the prepared vehicle to the final desired concentration.

-

For example, if the final desired dose is 10 mg/kg and the injection volume is 100 µl for a 20g mouse, the final concentration should be 2 mg/ml.

-

Slowly add the vehicle to the DMSO stock solution while vortexing to prevent precipitation.

-

If precipitation occurs, gentle warming or brief sonication may help to redissolve the compound.

-

The final concentration of DMSO in the injected solution should ideally be less than 5% to minimize toxicity.

-

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Rapamycin in a subcutaneous xenograft model.

Materials and Animals:

-

Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

-

Human cancer cell line (e.g., a line with a known activated PI3K/mTOR pathway)

-

Matrigel (optional, can improve tumor take rate)

-

Calipers for tumor measurement

-

Animal balance

-

Prepared Rapamycin solution and vehicle control

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or culture medium. A common cell count for injection is 1-10 million cells in a volume of 100-200 µl.

-

(Optional) Mix the cell suspension 1:1 with Matrigel.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumors with calipers and calculate the volume using the formula: (Length x Width²) / 2.

-

Randomize the mice into treatment and control groups with similar average tumor volumes.

-

-

Drug Administration:

-

Administer Rapamycin or vehicle control to the respective groups according to the desired schedule (e.g., daily, every other day) and route (PO or IP). Doses in mouse models often range from 1 to 10 mg/kg.[12]

-

-

Monitoring and Endpoints:

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Measure tumor volumes 2-3 times per week.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when signs of significant toxicity are observed.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for target modulation).

-

Visualizations

Diagram 1: mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

Caption: Standard workflow for a xenograft mouse model efficacy study.

References

- 1. mtor-signaling-pathway-and-mtor-inhibitors-in-cancer-therapy - Ask this paper | Bohrium [bohrium.com]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. youtube.com [youtube.com]

- 4. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Superior cancer preventive efficacy of low versus high dose of mTOR inhibitor in a mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Compound X dosage and administration guidelines

Application Notes and Protocols for Paclitaxel

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paclitaxel is a potent anti-mitotic agent widely used in cancer research and therapy.[1][2][3] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[4] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents depolymerization, leading to the formation of non-functional microtubule bundles.[1][4][5] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis, or programmed cell death.[1][5] These application notes provide detailed guidelines for the dosage and administration of paclitaxel in both in vitro and in vivo research models, along with protocols for key experimental assays.

Dosage and Administration Guidelines

In Vitro Studies

The effective concentration of paclitaxel in cell culture can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Paclitaxel is lipophilic and should be dissolved in a suitable solvent such as DMSO or methanol before being diluted in culture medium.[6]

Table 1: Recommended Paclitaxel Concentrations for In Vitro Assays

| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Reference |

| Cell Viability (MTT/CyQUANT) | A549, A549TR | 1 nM - 1000 nM | 72 hours | [7][8] |

| Apoptosis Assay | Human Endothelial Cells | ≥10 nmol/L | 48 hours | [9] |

| Cell Cycle Analysis | Neuro-2a | 50 nmol/L | 24 - 48 hours | [10] |

| Antiangiogenic Studies | Human Endothelial Cells | <10 nmol/L | Not Specified | [9] |

Note: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[6]

In Vivo Studies

For animal studies, paclitaxel is often administered intravenously or via intraperitoneal injection. The dosage and administration schedule will depend on the animal model, tumor type, and experimental goals.

Table 2: Example Paclitaxel Dosage for In Vivo Mouse Models

| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |

| BALB/c Mice | 4T1 Breast Cancer | 15 mg/kg | Intraperitoneal | Weekly (Days 8, 14, 20) | [11][12] |

| BALB/c Mice | CT26 Colon Cancer | 20 mg/kg | Intraperitoneal | Days 15, 17, 19 | [11] |

| EGFR-positive Lung Tumor Bearing Mice | Not Specified | Not Specified | Intravenous | Not Specified | [13] |

Signaling Pathways

Paclitaxel's primary effect on microtubule stabilization triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis. The diagram below illustrates the key pathways involved.

Caption: Paclitaxel binds to β-tubulin, stabilizing microtubules and disrupting the mitotic spindle.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of paclitaxel on cultured cells.

Caption: Workflow for assessing cell viability using the MTT assay after paclitaxel treatment.

Materials:

-

96-well plates

-

Cell culture medium

-

Paclitaxel stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[14]

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

-

Prepare serial dilutions of paclitaxel in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µl of the paclitaxel dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest paclitaxel concentration) and untreated control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).[8]

-

Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[15]

-

After incubation, add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[15]

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Paclitaxel stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of paclitaxel for the specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.[16]

-

Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.[17]

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Caption: Workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

Materials:

-

6-well plates

-

Paclitaxel stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with paclitaxel as described in the apoptosis assay protocol.

-

Harvest both adherent and floating cells.[16]

-

Wash the cells with cold PBS and resuspend the pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 15 minutes.[16]

-

Centrifuge the cells and discard the ethanol.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. axionbiosystems.com [axionbiosystems.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. dovepress.com [dovepress.com]

- 14. In vitro cell viability assay [bio-protocol.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. iji.sums.ac.ir [iji.sums.ac.ir]

Application Notes and Protocols: Western Blot Analysis of Compound X Target Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique in molecular biology and drug development for the detection and quantification of specific proteins within a complex mixture.[1][2] This application note provides a detailed protocol for performing a Western blot to analyze the expression or post-translational modification of a target protein upon treatment with a hypothetical therapeutic, Compound X. The protocol covers all stages from sample preparation to data analysis and includes troubleshooting tips and guidelines for quantitative analysis.[3]

Core Principles of Western Blotting

The Western blot technique involves several key steps:

-

Sample Preparation: Extraction and solubilization of proteins from cells or tissues.[2][4]

-

Gel Electrophoresis: Separation of proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5][6]

-

Protein Transfer: Transfer of the separated proteins from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[7]

-

Blocking: Incubation of the membrane with a blocking agent to prevent non-specific binding of antibodies.[8][9]

-

Antibody Incubation: Probing the membrane with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.[10][11][12]

-

Detection: Visualization of the target protein by detecting the signal from the conjugated secondary antibody.[5][13]

-

Data Analysis: Quantification of the protein bands to determine the relative abundance of the target protein.[1][14]

Experimental Protocols

This section outlines a comprehensive Western blot protocol. Note that optimization of certain steps, such as antibody concentrations and incubation times, is crucial for achieving high-quality, reproducible results.[8][15]

Sample Preparation and Protein Quantification

Proper sample preparation is critical for a successful Western blot.

a. Cell Lysis:

-

Culture cells to the desired confluency and treat with Compound X or vehicle control for the specified time.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[4]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the cells.[4][8]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

-

Incubate on ice for 30 minutes with periodic vortexing.[4]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay.[2][5]

-

This step is essential for ensuring equal loading of protein in each lane of the gel.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer. A typical final protein concentration to load is 20-30 µg per lane.[16]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

-

Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[5][13]

-

Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[13][17]

Protein Transfer

-

Equilibrate the gel in 1x transfer buffer.

-

Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. If using nitrocellulose, simply equilibrate in transfer buffer.

-

Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge.

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A common condition for wet transfer is 100V for 1-2 hours at 4°C.[17]

Blocking and Antibody Incubation

-

After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).[17]

-

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to reduce nonspecific antibody binding.[18] For phosphorylated proteins, BSA is generally recommended.[16]

-

Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but a common starting point is a 1:1000 dilution for incubation overnight at 4°C with gentle agitation.[17]

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:2000 to 1:10,000), for 1 hour at room temperature with gentle agitation.[12][19]

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

Detection and Data Analysis

-

For HRP-conjugated antibodies, incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13]

-

Capture the chemiluminescent signal using a digital imager or X-ray film.[13] Adjust the exposure time to ensure the signal is within the linear range and not saturated.[18]

-

For fluorescently-labeled antibodies, use an imaging system capable of detecting the specific fluorophore.

-

Perform densitometry analysis using image analysis software to quantify the band intensities.

-

Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in protein loading.[3][14]

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Recommended Reagent Concentrations and Incubation Times

| Reagent/Step | Recommended Concentration/Time | Notes |

| Protein Loading | 20-50 µg per lane | May need optimization based on target protein abundance.[15] |

| Primary Antibody Dilution | 1:500 - 1:2,000 | Must be optimized for each antibody.[8] |

| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Overnight incubation often yields stronger signals.[18][20] |

| Secondary Antibody Dilution | 1:2,000 - 1:20,000 | Depends on the antibody and detection system.[8][19] |

| Secondary Antibody Incubation | 1 hour at Room Temperature | --- |

| Washing Steps | 3 x 5-10 minutes in TBST | Thorough washing is crucial to reduce background.[11] |

Table 2: Troubleshooting Common Western Blot Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Signal or Weak Signal | - Inactive antibody- Insufficient protein loaded- Inefficient transfer- Incorrect antibody dilution | - Use a fresh antibody aliquot- Load more protein[21]- Check transfer efficiency with Ponceau S stain[17]- Optimize antibody concentration[18][21] |

| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent[18]- Decrease antibody concentration[18]- Increase the number or duration of washes[15] |

| Nonspecific Bands | - Antibody concentration too high- Cross-reactivity of the antibody- Protein degradation | - Decrease primary antibody concentration[18]- Use a more specific antibody- Add protease inhibitors to lysis buffer[21] |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a hypothetical signaling pathway affected by Compound X.

Caption: Western Blot Experimental Workflow.

Caption: Hypothetical Signaling Pathway Inhibition by Compound X.

References

- 1. praxilabs.com [praxilabs.com]

- 2. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. arp1.com [arp1.com]

- 8. blog.addgene.org [blog.addgene.org]

- 9. bio-rad.com [bio-rad.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. youtube.com [youtube.com]

- 13. addgene.org [addgene.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]

- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 17. bio-rad.com [bio-rad.com]

- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for CRISPR Screening with Compound X

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to systematically interrogate gene function.[1][2][3] When combined with small molecule libraries, CRISPR screens can elucidate drug mechanisms of action, identify genetic determinants of drug sensitivity and resistance, and uncover novel therapeutic targets.[4][5][6][7] This application note provides a detailed protocol for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular response to a novel therapeutic agent, "Compound X."

Compound X is a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8] By performing both positive and negative selection screens, researchers can identify genes whose loss confers resistance or sensitivity to Compound X, respectively. This information is invaluable for understanding the compound's mechanism of action, predicting patient response, and developing effective combination therapies.

This document outlines the entire workflow, from the generation of a Cas9-expressing cell line to the validation of screen hits, and provides detailed protocols and data interpretation guidelines.

Experimental Workflow Overview

A pooled, genome-wide CRISPR knockout screen involves several key steps, beginning with the generation of a stable Cas9-expressing cell line.[9] This cell line is then transduced with a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout.[2][10] Following transduction and selection, the cell population is treated with Compound X. In a negative selection screen, cells with knockouts of genes required for survival in the presence of the drug will be depleted from the population. Conversely, in a positive selection screen, cells with knockouts of genes that confer resistance to the drug will become enriched.[2][8][11][12] The relative abundance of sgRNAs in the final cell population compared to a control population is quantified by next-generation sequencing (NGS), and this data is used to identify "hits" – genes whose knockout significantly alters the cellular response to Compound X.[10][13]

Figure 1. Overall experimental workflow for a CRISPR screen with Compound X.

Key Concepts in CRISPR Screening

Negative Selection (Dropout) Screens

Negative selection screens are designed to identify genes that are essential for cell survival or proliferation under specific conditions.[8] In the context of Compound X, a negative screen would identify genes whose knockout sensitizes cells to the compound, leading to their depletion from the cultured population.[12] These "dropout" hits could represent novel drug targets for combination therapies with Compound X.

Positive Selection (Enrichment) Screens

Positive selection screens aim to identify genes whose loss of function confers a survival or growth advantage under a selective pressure.[8][11] When screening with Compound X, a positive selection screen will identify genes whose knockout leads to drug resistance.[5][12] These hits are often components of the drug's target pathway or parallel pathways that, when disrupted, bypass the drug's effects.

Experimental Protocols

Protocol 1: Generation of a Cas9-Expressing Stable Cell Line

For successful CRISPR screening, it is crucial to have a cell line that stably expresses the Cas9 nuclease at a high level.[10][14]

-

Lentivirus Production for Cas9:

-

Co-transfect HEK293T cells with a lentiviral plasmid encoding Cas9 and a puromycin resistance gene, along with packaging plasmids (e.g., psPAX2 and pMD2.G).[15]

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.[15]

-

Filter the supernatant through a 0.45 µm filter and store at -80°C.

-

-

Transduction of Target Cells:

-

Plate the target cells (e.g., a cancer cell line relevant to the PI3K/AKT/mTOR pathway) at a density that allows for 2-3 population doublings before reaching confluency.[16]

-

Transduce the cells with the Cas9 lentivirus at various multiplicities of infection (MOIs) to determine the optimal concentration.[14]

-

Incubate for 16-24 hours, then replace the virus-containing media with fresh complete media.[16]

-

-

Antibiotic Selection and Clonal Expansion:

-

After 48-72 hours, begin selection with puromycin at a pre-determined concentration.

-

Culture the cells for one week, replacing the puromycin-containing media every 2-3 days.[15]

-

Generate monoclonal cell lines by limited dilution in 96-well plates.[15]

-

Expand single clones and validate Cas9 expression and activity via Western Blot and a functional assay (e.g., targeting a safe-harbor locus followed by Sanger sequencing).

-

Protocol 2: sgRNA Library Transduction

-

Lentiviral Library Production:

-

Determining Viral Titer:

-

Large-Scale Transduction:

-

Calculate the number of cells needed to maintain a representation of at least 500-1000 cells per sgRNA in the library.[18]

-

Transduce the Cas9-expressing cells with the sgRNA library at the predetermined low MOI.[18]

-

After 24 hours, replace the media. After 48 hours, begin antibiotic selection for cells that were successfully transduced.

-

Protocol 3: CRISPR Screen with Compound X

-

Cell Plating and Treatment:

-

After antibiotic selection, expand the population of transduced cells, ensuring the library representation is maintained.

-

Collect a baseline cell pellet (T0).

-

Split the remaining cells into two groups: one treated with Compound X and one with a vehicle control (e.g., DMSO).

-

The concentration of Compound X should be predetermined to cause approximately 50-80% growth inhibition (IC50-IC80).

-

-

Incubation and Harvesting:

-

Culture the cells for 10-14 days, passaging as needed while maintaining library representation.[11]

-

At the end of the screen, harvest the cells from both the Compound X-treated and vehicle control populations.

-

Protocol 4: Genomic DNA Extraction and NGS Preparation

-

Genomic DNA Extraction:

-

Extract genomic DNA from the T0, Compound X-treated, and vehicle control cell pellets using a commercial kit suitable for large numbers of cells. Ensure high-quality, high-molecular-weight DNA is obtained.

-

-

PCR Amplification of sgRNA Cassettes:

-

Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.[13] Use a two-step PCR protocol to add Illumina sequencing adapters and barcodes for multiplexing.

-

-

Sequencing:

-

Purify the PCR products and quantify them.

-

Pool the libraries and perform high-throughput sequencing on an Illumina platform. A sequencing depth of several million reads per sample is typically required for a genome-wide screen.[13]

-

Data Analysis and Interpretation

The goal of the data analysis is to identify sgRNAs, and by extension genes, that are significantly enriched or depleted in the Compound X-treated population compared to the control.

Figure 2. Bioinformatic workflow for CRISPR screen data analysis.

Data Presentation

The results are typically presented in a table that includes sgRNA sequences, their target genes, normalized read counts for each condition, log2 fold change, and a statistical value (e.g., p-value or false discovery rate).

Table 1: Hypothetical Results from Negative Selection Screen with Compound X

| Gene | sgRNA ID | Mean Read Count (Control) | Mean Read Count (Compound X) | Log2 Fold Change | p-value |

| TSC1 | TSC1_1 | 543 | 89 | -2.61 | 1.2e-5 |

| TSC1 | TSC1_2 | 612 | 115 | -2.41 | 3.5e-5 |

| PTEN | PTEN_1 | 789 | 150 | -2.39 | 4.1e-5 |

| PTEN | PTEN_2 | 801 | 162 | -2.30 | 5.6e-5 |

| RICTOR | RICTOR_1 | 450 | 430 | -0.07 | 0.85 |

Table 2: Hypothetical Results from Positive Selection Screen with Compound X

| Gene | sgRNA ID | Mean Read Count (Control) | Mean Read Count (Compound X) | Log2 Fold Change | p-value |

| AKT1 | AKT1_1 | 620 | 2480 | 2.00 | 2.2e-6 |

| AKT1 | AKT1_2 | 598 | 2512 | 2.07 | 1.8e-6 |

| MTOR | MTOR_1 | 710 | 2911 | 2.03 | 1.5e-6 |

| MTOR | MTOR_2 | 688 | 2752 | 2.00 | 3.1e-6 |

| RPS6 | RPS6_1 | 805 | 815 | 0.02 | 0.95 |

Hit Validation

It is essential to validate the top hits from the primary screen to confirm that the observed phenotype is a true result of the gene knockout.[1]

-

Deconvolution: Test individual sgRNAs (4-6 per gene) from the primary screen to confirm the phenotype.[1]

-

Orthogonal Reagents: Use an alternative method, such as RNA interference (RNAi), to silence the gene and see if it recapitulates the phenotype.[1]

-

Generate Individual Knockout Clones: Create stable knockout cell lines for the top hit genes and perform cell viability assays in the presence of Compound X.[2]

-

Rescue Experiments: Re-express the wild-type version of the gene in the knockout cells to see if it reverses the phenotype, confirming the specificity of the effect.

Signaling Pathway Analysis

The identified hits can be mapped onto known signaling pathways to provide insights into the mechanism of action of Compound X. As Compound X targets the PI3K/AKT/mTOR pathway, we would expect to see hits within this pathway.

-

Positive Hits (Resistance): Knockout of genes downstream of PI3K, such as AKT1 and MTOR, would likely confer resistance because the cells are no longer dependent on the upstream signaling that Compound X inhibits.

-

Negative Hits (Sensitivity): Knockout of negative regulators of the pathway, such as PTEN and TSC1, would be expected to sensitize cells to Compound X. Loss of these tumor suppressors leads to hyperactivation of the pathway, making the cells even more dependent on it for survival.

Figure 3. PI3K/AKT/mTOR pathway with hypothetical screen hits for Compound X.

Conclusion

CRISPR-based screening is a powerful and unbiased approach for identifying genes that modulate cellular responses to small molecules like Compound X.[8] This methodology can accelerate drug development by providing critical insights into drug mechanisms, identifying biomarkers for patient stratification, and revealing novel targets for combination therapies.[2][19] The protocols and workflows described in this application note provide a comprehensive guide for researchers to successfully design, execute, and interpret CRISPR screens with novel compounds.

References

- 1. revvity.com [revvity.com]

- 2. Decoding CRISPR Screening: Methods, Applications and Future Prospects - CD Genomics [cd-genomics.com]

- 3. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 4. researchgate.net [researchgate.net]

- 5. eu.idtdna.com [eu.idtdna.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. takarabio.com [takarabio.com]

- 10. manuals.cellecta.com [manuals.cellecta.com]

- 11. Everything you need to know about CRISPR library screening [takarabio.com]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. manuals.cellecta.com [manuals.cellecta.com]

- 15. Generation of stable knockout cell lines using CRISPR-cas9 [bio-protocol.org]

- 16. manuals.cellecta.com [manuals.cellecta.com]

- 17. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 18. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. precisionmedicineonline.com [precisionmedicineonline.com]

Application Note: High-Throughput Screening Assays for Compound X, a Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction High-Throughput Screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds to identify those that modulate a specific biological target or pathway.[1][2][3] This automated approach utilizes robotics, advanced liquid handling, and sensitive detectors to accelerate the identification of "hits"—compounds that display a desired activity.[1][4] These hits serve as the starting point for further chemical optimization in the hit-to-lead process.[5]